molecular formula C17H22O4 B1220488 6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran

6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran

Cat. No. B1220488
M. Wt: 290.4 g/mol
InChI Key: TXAQIOZLMJJXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran is a natural product found in Hypericum polyanthemum with data available.

Scientific Research Applications

Antitumor Activity

6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran has been examined for its antitumor properties. Research highlights its potential in inhibiting the growth of certain human cell lines such as NCI-H460, HT-29, and U-373MG. These compounds appear to induce alterations in cell cycle phase distribution, leading to an arrest in the S phase and potentially triggering cell death in some cases, thus demonstrating their antitumor effects (Ferraz et al., 2005).

Influence on Metabolism

The compound's influence on the metabolism of Hypericum polyanthemum plants has also been investigated. It was found that fungal elicitation with Nomuraea rileyi alters the concentrations of certain bioactive metabolites in the plants, including this compound. This suggests that these compounds might be part of the plant's defense mechanism and are inducible upon elicitation (Meirelles et al., 2013).

Genotoxicity Evaluation

The genotoxic and mutagenic effects of this compound were evaluated using the micronuclei test and comet assay in mice. Results indicated no significant toxicity to bone marrow, suggesting its relative safety for further in vivo studies regarding its antitumor action (Ferraz et al., 2009).

Phenolic Compounds Profiles

The compound's presence was also noted in a study focused on the accumulation of phenolic compounds in Hypericum polyanthemum. It was observed in both vegetative and reproductive parts of the plant, with its levels varying at different developmental stages, suggesting a role in the plant's physiological processes (Bernardi et al., 2008).

Antinociceptive Effects

Furthermore, this compound has shown antinociceptive effects in mice, suggesting potential for pain management. This effect seems to be mediated, at least partly, by an opioid-like mechanism, highlighting another significant area of therapeutic research (Haas et al., 2010).

properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-2-methylpropan-1-one

InChI

InChI=1S/C17H22O4/c1-10(2)15(18)14-13(19-5)9-12-11(16(14)20-6)7-8-17(3,4)21-12/h7-10H,1-6H3

InChI Key

TXAQIOZLMJJXGS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC

Canonical SMILES

CC(C)C(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC

synonyms

6-isobutyryl-5,7-dimethoxy-2,2-dimethyl-benzopyran
HP1 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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